molecular formula C13H21N3S B14451789 3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea CAS No. 73953-67-0

3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea

Cat. No.: B14451789
CAS No.: 73953-67-0
M. Wt: 251.39 g/mol
InChI Key: PFZVISDAVMGXIV-UHFFFAOYSA-N
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Description

3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea typically involves the reaction of p-dimethylaminophenyl isothiocyanate with butylamine. The reaction is carried out under controlled conditions, usually in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The compound’s aromatic ring and dimethylamino group contribute to its binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-(p-dimethylaminophenyl)thiourea
  • 3-Butyl-1-(p-methylaminophenyl)-2-thiourea
  • 3-Butyl-1-(p-aminophenyl)-2-thiourea

Uniqueness

3-Butyl-1-(p-dimethylaminophenyl)-2-thiourea is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.

Properties

CAS No.

73953-67-0

Molecular Formula

C13H21N3S

Molecular Weight

251.39 g/mol

IUPAC Name

1-butyl-3-[4-(dimethylamino)phenyl]thiourea

InChI

InChI=1S/C13H21N3S/c1-4-5-10-14-13(17)15-11-6-8-12(9-7-11)16(2)3/h6-9H,4-5,10H2,1-3H3,(H2,14,15,17)

InChI Key

PFZVISDAVMGXIV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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